molecular formula C31H24IrN2O2S2-2 B12044103 Ir(btb)2(acac), AldrichCPR

Ir(btb)2(acac), AldrichCPR

Cat. No.: B12044103
M. Wt: 712.9 g/mol
InChI Key: QAZSVFNPMCBPKG-DVACKJPTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ir(btb)2(acac) typically involves the reaction of iridium(III) chloride hydrate with 2-phenylbenzothiazole and acetylacetone in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for Ir(btb)2(acac) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ir(btb)2(acac) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium complexes with higher oxidation states, while substitution reactions result in new iridium complexes with different ligands .

Scientific Research Applications

Ir(btb)2(acac) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Ir(btb)2(acac) exerts its effects involves the excitation of electrons to higher energy states upon exposure to light. The compound then undergoes intersystem crossing to a triplet state, followed by phosphorescent emission as the electrons return to the ground state. This process results in the emission of yellow fluorescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ir(btb)2(acac) is unique due to its specific emission of yellow fluorescence, making it particularly valuable in the development of white organic light-emitting devices (WOLEDs). Its stability and efficiency in emitting light also contribute to its distinctiveness among other iridium complexes .

Properties

Molecular Formula

C31H24IrN2O2S2-2

Molecular Weight

712.9 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole

InChI

InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-;

InChI Key

QAZSVFNPMCBPKG-DVACKJPTSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir]

Origin of Product

United States

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